molecular formula C18H18N2O4S B2662434 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 895439-03-9

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No.: B2662434
CAS No.: 895439-03-9
M. Wt: 358.41
InChI Key: DSHXXQPDILLRRN-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Screening : A study by Desai et al. (2013) focused on the synthesis of a series of compounds with structures closely related to the specified chemical, highlighting their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests that derivatives of the chemical structure have potential applications in developing treatments for microbial diseases (Desai, Rajpara, & Joshi, 2013).

  • Antiproliferative and Antimicrobial Properties : Research conducted by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance with the specified chemical, demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity. These findings suggest that similar compounds might be explored for their potential in cancer therapy and as antimicrobial agents (Gür et al., 2020).

Biological Activities

  • Photodynamic Therapy Applications : A study by Pişkin et al. (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which are structurally related to the specified molecule, showed promising applications in photodynamic therapy for cancer treatment due to their significant singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Hypoglycemic and Hypolipidemic Activity : Mehendale-Munj et al. (2011) synthesized molecules containing the thiazolidinedione ring, similar to the target chemical, and evaluated their efficacy in lowering blood glucose and lipid levels in a type-2 diabetes model. These compounds showed a significant reduction in blood glucose levels, suggesting their potential application in diabetes management (Mehendale-Munj, Ghosh, & Ramaa, 2011).

  • Thiazolide-Induced Apoptosis in Tumor Cells : Brockmann et al. (2014) explored thiazolides, compounds similar to the specified chemical, for their ability to induce apoptosis in colorectal tumor cells. The study found that certain structural features of thiazolides are crucial for interacting with specific cellular targets and inducing cell death, highlighting their potential in cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Mechanism of Action

The mechanism of action for similar compounds involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-12-9-14(23-3)15(24-4)10-16(12)25-18(20)19-17(21)11-7-5-6-8-13(11)22-2/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHXXQPDILLRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.